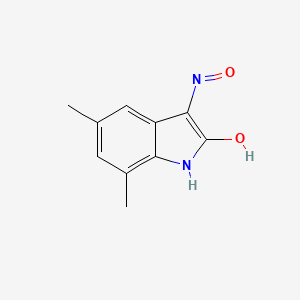

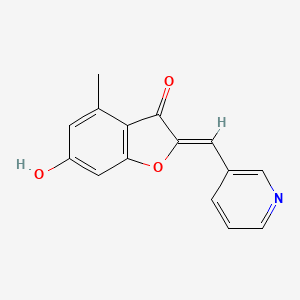

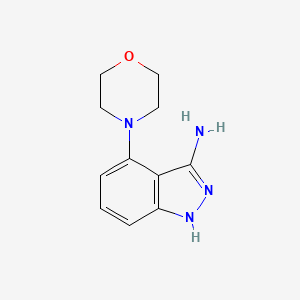

3-(hydroxyimino)-5,7-dimethyl-2,3-dihydro-1H-indol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(hydroxyimino)-5,7-dimethyl-2,3-dihydro-1H-indol-2-one” belongs to a class of organic compounds known as alpha hydroxy acids and derivatives . These are organic compounds containing a carboxylic acid substituted with a hydroxyl group on the adjacent carbon .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, Lupane C-28-imidazolides containing 3-oxo-, 3-hydroxyimino-, and 2-cyano-2,3-seco-4(23)-ene fragments in cycle A have been synthesized .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography . This technique causes the diffraction of light in particular directions, which can be fed into a computer to determine the position of every atom in the molecule .Physical And Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .科学的研究の応用

Synthesis and Investigation of Thermal Properties

Azo-Schiff base compounds, including derivatives related to 3-(hydroxyimino)-5,7-dimethyl-2,3-dihydro-1H-indol-2-one, have been synthesized and characterized. These compounds have been studied for their thermal properties and potential biological activity against various bacterial species (Al‐Hamdani et al., 2016).

Synthesis and Antimicrobial Activity

Compounds structurally similar to 3-(hydroxyimino)-5,7-dimethyl-2,3-dihydro-1H-indol-2-one have been synthesized and evaluated for antimicrobial activity. These compounds exhibited significant growth inhibitory activity against a range of microorganisms (El-Gendy & Ahmedy, 2000).

New Metal Complexes and Biological Activity

Research has been conducted on new tridentate ligands and their metal complexes, involving structures related to 3-(hydroxyimino)-5,7-dimethyl-2,3-dihydro-1H-indol-2-one. These studies focused on their synthesis, spectral studies, and biological activity against bacterial species (Al‐Hamdani & Al Zoubi, 2015).

Synthesis and Application to Kinase Research

The synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatives, which are structurally related to 3-(hydroxyimino)-5,7-dimethyl-2,3-dihydro-1H-indol-2-one, has been reported. These compounds have potential applications in kinase research areas (Cheung, Harris, & Lackey, 2001).

Acid Catalyzed Rearrangements

Research into the acid-catalyzed rearrangements of arylimino indoline series, including compounds similar to 3-(hydroxyimino)-5,7-dimethyl-2,3-dihydro-1H-indol-2-one, has been conducted. This research offers insights into the chemical behavior and potential applications of these compounds (Cardillo et al., 1992).

Synthesis of N-Substituted Arylsulfonamides

A study on the synthesis of new derivatives of 2,3-dimethylindole, structurally related to the compound , explored their potential biological activity. The synthesized compounds were analyzed for activities like para amino benzoic acid antagonist and membrane integrity agonist (Avdeenko, Konovalova, & Yakymenko, 2020).

Methyl 3-amino-1H-indole-2-carboxylates in Synthesis

Research on methyl 3-amino-1H-indole-2-carboxylates, which are chemically similar to 3-(hydroxyimino)-5,7-dimethyl-2,3-dihydro-1H-indol-2-one, has been conducted to synthesize 5H-pyrimido[5,4-b]indole derivatives, showcasing the versatility of these compounds in chemical synthesis (Shestakov et al., 2009).

Oligomerization in Aqueous Acid

Studies on the oligomerization of Indole-3-carbinol in aqueous acid, related to the compound of interest, reveal insights into its behavior under acidic conditions and its potential biological activities (Grose & Bjeldanes, 1992).

Safety and Hazards

将来の方向性

Future research could focus on the synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives and evaluate their antioxidant activity . These compounds could be prepared by a condensation reaction between 1H-indole-3-carbaldehyde oxime and 2-chloro acetamide derivatives .

作用機序

Target of Action

Similar compounds have been found to target enzymes such as 3-dehydroquinate dehydratase .

Mode of Action

It’s worth noting that similar compounds have shown antibacterial activities . They interact with their targets, leading to changes in the normal functioning of the target, which can result in the inhibition of bacterial growth .

Biochemical Pathways

Similar compounds have been found to affect various metabolic processes in bacteria, leading to their antibacterial effects .

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been explored . These properties play a crucial role in determining the bioavailability of the compound, which is essential for its efficacy.

Result of Action

Similar compounds have shown to increase the cell membrane permeability of bacteria, leading to their antibacterial effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .

特性

IUPAC Name |

5,7-dimethyl-3-nitroso-1H-indol-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-5-3-6(2)8-7(4-5)9(12-14)10(13)11-8/h3-4,11,13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHHTWGEPDNNCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)O)N=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-N-isobutyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2371572.png)

![4-chlorophenyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-1H-pyrazol-4-yl sulfone](/img/structure/B2371576.png)

![1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2371577.png)

![3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2371583.png)

![methyl 2-(3,5-dimethylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2371592.png)